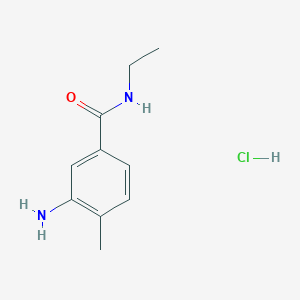

3-Amino-N-ethyl-4-methylbenzamide hydrochloride

Description

Molecular Formula and Atomic Composition

3-Amino-N-ethyl-4-methylbenzamide hydrochloride has the molecular formula C₁₀H₁₅ClN₂O , derived from its parent compound (C₁₀H₁₄N₂O) and a hydrochloric acid molecule (HCl). The molecular weight is 214.69 g/mol , with a hydrochloride counterion enhancing solubility and stability.

| Component | Formula | Role |

|---|---|---|

| Parent amide | C₁₀H₁₄N₂O | Core aromatic structure |

| Hydrochloric acid | HCl | Counterion |

The compound comprises:

IUPAC Naming Conventions and Synonyms

The IUPAC name is This compound , reflecting the substituents and functional groups. Key synonyms and identifiers include:

| Property | Value |

|---|---|

| CAS Number | 21447-50-7 |

| SMILES | CCNC(=O)c1ccc(c(c1)N)C |

| InChI Key | APNHCVSWBXRCNB-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₅ClN₂O |

The parent compound (free base) is 3-amino-N-ethyl-4-methylbenzamide (CAS 29526-66-7), while the hydrochloride salt includes the Cl⁻ counterion.

3D Conformational Analysis and Steric Effects

The molecule’s 3D structure is influenced by steric interactions between substituents. Key features:

- Benzene ring planarity : The aromatic ring adopts a planar conformation, but methyl (C4) and amino (C3) groups introduce steric strain.

- Amide group geometry : The –CONH– group is typically planar, but N-ethyl substitution may induce slight deviations due to ethyl chain bulk.

- Hydrochloride influence : The Cl⁻ counterion may stabilize certain conformations through electrostatic interactions, particularly in the solid state.

Steric hindrance between the ethyl group and the benzene ring’s substituents can restrict rotational freedom, favoring specific conformers.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (H-bonds) play a critical role in stabilizing the molecule’s conformation:

- Amide-amino interaction : The amide oxygen (O) may form H-bonds with the amino group (NH₂) at position 3, creating a six-membered ring.

- Steric limitations : Bulky substituents (e.g., ethyl, methyl) may reduce H-bond strength or prevent stable interactions in solution due to dynamic exchange.

- Solid-state behavior : In crystalline forms, H-bonds between adjacent molecules (e.g., Cl⁻ and NH) dominate, as seen in X-ray diffraction studies of related benzamides.

| H-Bond Type | Donor | Acceptor | Length (Å) | Strength |

|---|---|---|---|---|

| NH₂–O (amide) | NH₂ | O= | ~1.9–2.1 | Moderate |

| NH–Cl⁻ (intermolecular) | NH | Cl⁻ | ~2.5–3.0 | Strong |

Salt Formation and Counterion Influence

The hydrochloride salt forms via protonation of the amide nitrogen:

$$

\text{C₁₀H₁₄N₂O} + \text{HCl} \rightarrow \text{C₁₀H₁₅ClN₂O}

$$

The Cl⁻ counterion enhances:

Properties

IUPAC Name |

3-amino-N-ethyl-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-5-4-7(2)9(11)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNHCVSWBXRCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Benzoyl Chloride Intermediates

Step 1: Preparation of substituted benzoyl chloride

Starting from substituted benzoic acids such as 3-nitro-4-methylbenzoic acid, benzoyl chloride derivatives are synthesized by reaction with reagents like thionyl chloride or oxalyl chloride under reflux conditions in anhydrous solvents (e.g., dichloromethane).

Step 2: Amide coupling

The benzoyl chloride intermediate is then reacted with ethylamine (or ethylamine hydrochloride with base) to form the N-ethylbenzamide core. This reaction typically occurs in an inert solvent such as chloroform or dichloromethane at room temperature or under mild heating, with moderate to high yields (60–90%).

Step 3: Reduction of nitro to amino

If the starting material contains a nitro group (e.g., 3-nitro-4-methylbenzamide), catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid or tin chloride) is performed to convert the nitro group to the amino group, yielding the target 3-amino derivative.

Step 4: Hydrochloride salt formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation and purification.

This approach is supported by patent CN104356022A, which details the synthesis of related methylamino-nitrobenzamides via chloro-substituted benzoic acids and subsequent amide formation with methylamine, followed by transformations to benzoyl chlorides and further functionalization.

Reductive Amination of Benzaldehyde Derivatives

Step 1: Starting from methyl 4-formylbenzoate

Initial compounds such as methyl 4-formylbenzoate are converted to benzoyl chlorides, which then react with primary amines to form benzamide intermediates.

Step 2: Reductive amination

The aldehyde group on the benzamide intermediate undergoes reductive amination with ethylamine or other amines in the presence of reducing agents (e.g., sodium cyanoborohydride), yielding the corresponding aminomethylbenzamide derivatives.

Step 3: Purification and salt formation

The product is purified and converted to the hydrochloride salt as needed.

This method is described in the literature for synthesizing 4-(aminomethyl)benzamide derivatives and can be adapted for this compound synthesis.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps involved in the preparation of this compound or closely related analogs:

Research Findings and Optimization Notes

High selectivity and yield are achieved when the amide formation is performed via acid chloride intermediates, as these are more reactive than direct amidation of carboxylic acids.

The molar ratio of amine to acid chloride is critical; typically, a slight excess of ethylamine ensures complete conversion.

Reduction of the nitro group is best performed under mild conditions to avoid over-reduction or degradation of the amide functionality.

The hydrochloride salt is preferred for improved stability, handling, and solubility, especially for pharmaceutical applications.

Solvent choice impacts reaction rates and purity; dichloromethane and chloroform are preferred for acyl chloride reactions due to their inertness and good solvation properties.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-ethyl-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

While the search results do not provide an abundance of information specifically on "3-Amino-N-ethyl-4-methylbenzamide hydrochloride," they do offer some insights into similar compounds and related applications that can help infer potential uses. Because of the limited information, the following is a broader view of related compounds.

Scientific Research Applications

Based on the search results, the applications of compounds similar to "this compound" can be found in organic synthesis, biological research, and pharmaceutical development.

Organic Synthesis

- Building Block: Similar compounds serve as building blocks in organic synthesis, facilitating the construction of more complex molecules.

- Reagent in Reactions: These compounds can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making them versatile for synthetic chemists.

Biological Research

- Enzyme Kinetics: They are employed in studies related to enzyme kinetics, helping to understand how enzymes interact with substrates and inhibitors.

- Protein Interactions: The compounds may influence protein interactions, thus playing a role in cellular signaling pathways and biological processes.

Pharmaceutical Development

- Drug Design: Due to their structural characteristics, they may be explored as lead compounds for developing new pharmaceuticals targeting specific biological pathways.

- Therapeutic Applications: Preliminary studies suggest their potential use in therapies that require modulation of enzyme activity or cellular responses.

Case Studies

The search results provide specific case studies related to the compound "4-Amino-N-ethyl-3-methylbenzamide hydrochloride," which shares structural similarities:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of "4-Amino-N-ethyl-3-methylbenzamide hydrochloride" on a specific enzyme involved in metabolic pathways. Results indicated that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Organic Synthesis

In synthetic chemistry research, "4-Amino-N-ethyl-3-methylbenzamide hydrochloride" was utilized as a key intermediate for synthesizing novel benzamide derivatives. The reactions demonstrated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis.

Antimicrobial Studies

One search result includes a table summarizing the antimicrobial activity of a similar compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Staphylococcus aureus | 30 µg/mL | Strong |

| Pseudomonas aeruginosa | 40 µg/mL | Moderate |

These findings indicate that the compound has significant activity against Staphylococcus aureus, which is critical for developing new antibacterial agents.

Additional Information

- GPR52 Agonists: Some benzamide derivatives have been identified as potent GPR52 agonists and may have antipsychotic activity and improve cognitive functions .

- Cosmetic Applications: Experimental design techniques can optimize the formulation development process of topical formulations, which may include benzamide derivatives, to ensure they are stable, safe, and effective cosmetic products .

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Structural and Substituent Differences

Physicochemical Properties

- Polarity and Solubility: The amino group in this compound increases polarity, while the ethyl and methyl groups balance lipophilicity. In contrast, the chloro substituent in and nitro group in enhance electron-withdrawing effects, reducing solubility in non-polar solvents.

- UV-Vis Characteristics: While the target compound’s spectral data are unavailable, analogs like exhibit UV λₘₐₓ at 350 nm due to extended conjugation from the cathinone backbone. Nitro-substituted benzamides (e.g., ) may absorb at lower wavelengths (~270–300 nm) due to the nitro group’s electronic effects.

Biological Activity

3-Amino-N-ethyl-4-methylbenzamide hydrochloride (CAS No. 21447-50-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H16ClN2O

- Molecular Weight : 228.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is believed to act as a ligand that modulates receptor activity, influencing various signaling pathways. The compound's amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity and selectivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL.

Antiparasitic Activity

The compound has shown potential against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that it possesses antiplasmodial activity, with an IC50 value in the micromolar range, indicating its potential as a lead compound for further optimization in antimalarial drug development .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on butyrylcholinesterase (BChE). This enzyme plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment. The compound exhibited selective inhibition of BChE over acetylcholinesterase (AChE), which is desirable for minimizing side effects associated with AChE inhibition .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Antimalarial Activity

A series of derivatives based on the structure of this compound were synthesized and evaluated for their antimalarial properties. One derivative demonstrated an IC50 value of 0.034 µM against P. falciparum NF54 strain, significantly outperforming existing treatments .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-ethyl-4-methylbenzamide hydrochloride?

Synthesis typically involves multi-step reactions, such as coupling a benzamide precursor with an ethylamine derivative under controlled conditions. For example, amidation reactions may require anhydrous solvents (e.g., ethanol or DMF) and temperatures between 60–80°C to optimize yield. Purification often employs recrystallization or column chromatography to achieve >98% purity .

Q. How should this compound be stored to ensure long-term stability?

The hydrochloride salt form enhances stability. Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate a shelf life of ≥5 years under these conditions .

Q. What analytical techniques are routinely used for characterization?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC (C18 column, methanol/phosphate buffer mobile phase) to assess purity and quantify impurities .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion. Refer to the compound’s Safety Data Sheet (SDS) for specific hazards, which may include skin sensitization or respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

Yield optimization may involve:

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data can be addressed by:

- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparing experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations).

- Validating via X-ray crystallography if crystalline forms are obtainable .

Q. How does this compound interact with biological targets, such as enzymes?

Mechanistic studies may include:

Q. What advanced HPLC parameters improve quantification accuracy in complex matrices?

Method development should consider:

- Mobile phase pH adjustment to enhance peak resolution (e.g., 0.03 M phosphate buffer at pH 7.4).

- Column temperature control (25–40°C) to reduce retention time variability.

- Validation via spike-and-recovery experiments in biological fluids (e.g., serum) to assess matrix effects .

Q. How can stability under physiological conditions be evaluated for drug discovery applications?

Conduct accelerated stability studies in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS and quantify half-life using first-order kinetics models .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., NMR vs. MS), cross-validate using orthogonal techniques and consult synthetic intermediates’ spectra for trace impurities .

- Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to ensure statistical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.